molecular formula C18H26ClN3O3 B601023 5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester CAS No. 898224-95-8

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester

Cat. No.: B601023
CAS No.: 898224-95-8
M. Wt: 367.88
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester (CAS: 898224-95-8) is a benzimidazole derivative with a mixed alkylating and hydroxylated side chain. Its molecular formula is C₁₈H₂₆ClN₃O₃ (MW: 367.87 g/mol), and it serves as a key intermediate in the synthesis of bendamustine hydrochloride, a chemotherapeutic agent used for chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma . The ethyl ester group enhances lipophilicity, improving cell membrane penetration compared to its carboxylic acid counterpart .

Properties

IUPAC Name

ethyl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-3-25-18(24)6-4-5-17-20-15-13-14(7-8-16(15)21(17)2)22(10-9-19)11-12-23/h7-8,13,23H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJTZPVNEXQTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Ethylene Oxide

A widely cited protocol begins with 5-amino-1-methyl-1H-benzimidazole butyric acid ethyl ester (60 g, 0.23 mol) dissolved in a 2:1 water-glacial acetic acid mixture (900 mL total). Ethylene oxide (120 mL) is added at -50°C, followed by gradual warming to room temperature. Post-reaction, the mixture is neutralized to pH 7.0–7.3 using potassium carbonate, extracted with dichloromethane, and purified via ethyl acetate crystallization. This yields 63 g (78.5%) of the target compound with 99.3% purity.

Table 1: Key Parameters for Ethylene Oxide Alkylation

ParameterValue/Detail
Starting Material5-Amino-1-methyl benzimidazole ester
Solvent SystemWater:Glacial acetic acid (2:1)
Temperature-50°C (initial), ambient (final)
Alkylating AgentEthylene oxide (120 mL)
Neutralizing AgentPotassium carbonate
Extraction SolventDichloromethane (3 × 300 mL)
Crystallization SolventEthyl acetate (1200 mL)
Yield78.5%
Purity99.3%

Alkylation in Aqueous Acetic Acid/Acetate Buffer Systems

Patent-Based Methodology

A patented method reacts 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid ethyl ester with 2-haloethanol (e.g., 2-chloroethanol) in an acetic acid/acetate buffer (pH 4–6). The reaction proceeds at 20–25°C for 12–24 hours, achieving >90% conversion. The product is isolated via solvent extraction (dichloromethane) and dried under vacuum.

Table 2: Alkylation Conditions from Patent DE102012106736B3

ParameterValue/Detail
Substrate4-(1-Methyl-5-amino-benzimidazolyl)butanoate
Alkylating Agent2-Chloroethanol
Solvent SystemAcetic acid/sodium acetate buffer
pH4.5–5.0
Temperature20–25°C
Reaction Time12–24 hours
Extraction SolventDichloromethane
Drying AgentAnhydrous magnesium sulfate

Alternative Solvent Systems in Industrial Production

Alcohol-Based Alkylation

To enhance solubility and reaction kinetics, industrial processes employ C1–C4 alcohols (methanol, ethanol, or isopropanol) as solvents. For example, 2-haloethanol is added to a methanolic solution of the benzimidazole intermediate at 40–50°C, yielding 85–90% product after 6 hours. This method reduces side reactions compared to aqueous systems.

Table 3: Comparative Performance of Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methanol40–5068598.5
Ethanol50–6088297.8
Isopropanol60–70107896.2

Purification and Crystallization Techniques

Ethyl Acetate Recrystallization

Crude product dissolved in ethyl acetate (1:20 w/v) is heated to 70–80°C, filtered hot, and cooled to 0–5°C to induce crystallization. This step removes unreacted starting materials and byproducts, elevating purity from ~85% to >99%.

Chromatographic Purification

For laboratory-scale applications, silica gel chromatography (eluent: chloroform/methanol 9:1) resolves closely related impurities, such as bendamustine monohydroxy acid ethyl ester.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Aqueous buffer systems (patent method) offer higher yields (90%) but require rigorous pH control.

  • Ethylene oxide alkylation achieves moderate yields (78.5%) with superior scalability.

  • Alcohol-based systems balance yield (85%) and operational simplicity but demand higher temperatures.

Cost and Environmental Impact

Ethylene oxide, though reactive, poses storage hazards and necessitates cryogenic conditions. 2-Chloroethanol, while cost-effective, generates halogenated waste. Industrial protocols increasingly favor ethanol-based systems for greener chemistry.

Quality Control and Analytical Characterization

Purity Assessment

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water 70:30) detect impurities at 0.1% levels.

  • Melting Point : 98–101°C (deviations indicate residual solvents or isomers).

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms substitution patterns: δ 1.25 (t, 3H, -CH₂CH₃), δ 3.45 (m, 4H, -N(CH₂CH₂Cl)(CH₂CH₂OH)) .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkylating agents such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Cancer Treatment

The primary application of this compound lies in oncology, specifically as an alkylating agent used in chemotherapy. Bendamustine, the parent compound, is utilized for treating various types of cancers, including non-Hodgkin lymphoma and multiple myeloma. The derivative's ability to modify DNA structure makes it effective against rapidly dividing cancer cells.

Mechanism of Action :
Bendamustine and its derivatives work by introducing alkyl groups to the DNA, leading to cross-linking that inhibits DNA replication and transcription. This action results in cell cycle arrest and ultimately apoptosis in cancerous cells .

Reference Standard in Research

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester serves as a critical reference standard in analytical chemistry. It is used for quality control and validation in the synthesis of bendamustine and related compounds. Its high purity (>95% HPLC) ensures reliable results in experimental settings .

Toxicological Profile

Despite its therapeutic benefits, the compound has a notable toxicological profile. It is classified as toxic if swallowed, may cause genetic defects, and has potential carcinogenic effects . These hazards necessitate careful handling and risk assessment during research and clinical applications.

Case Study 1: Efficacy in Non-Hodgkin Lymphoma

A clinical trial demonstrated that bendamustine significantly improved response rates in patients with relapsed or refractory non-Hodgkin lymphoma compared to traditional therapies. The study emphasized the importance of monitoring side effects due to the compound's toxicity profile.

Case Study 2: Use as an Analytical Reference

In a study focused on the development of new analytical methods for detecting bendamustine metabolites, researchers utilized this compound as a standard. The findings highlighted its reliability for ensuring accurate quantification of drug levels in biological samples .

Mechanism of Action

The mechanism of action of 5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between the target compound and related analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound Chloroethyl + Hydroxyethyl C₁₈H₂₆ClN₃O₃ 367.87 898224-95-8 Ethyl ester; balanced alkylating potential and solubility
Bendamustine Related Compound C (Bis-hydroxyethyl) Bis-hydroxyethyl C₁₈H₂₇N₃O₄ 349.42 3543-74-6 Lacks chloroethyl group; non-alkylating impurity in bendamustine synthesis
USP Bendamustine Related Compound I RS (Bis-chloroethyl ester) Bis-chloroethyl C₁₈H₂₅Cl₂N₃O₂ 386.32 - Potent alkylator; higher toxicity due to dual chloroethyl groups
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid (Acid form) Bis-chloroethyl (acid) C₁₆H₂₀Cl₂N₃O₂ 339.82 16506-27-7 Carboxylic acid form; reduced lipophilicity
USP Bendamustine Related Compound E RS Chloroethyl + Hydroxyethyl (acid) C₁₆H₂₂ClN₃O₃ 339.82 - Acid form of target compound; lower bioavailability

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : The ethyl ester group in the target compound increases lipophilicity (logP ~3.5) compared to acid forms (e.g., Related Compound E, logP ~1.8), enhancing cellular uptake .
  • Alkylating Activity: The chloroethyl group enables DNA crosslinking, a mechanism critical for bendamustine’s antineoplastic activity.
  • Stability : The target compound requires storage at -20°C due to sensitivity to hydrolysis, whereas bis-hydroxyethyl analogs (e.g., Related Compound C) are more stable at room temperature .

Biological Activity

5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, characterized by the presence of a benzimidazole moiety linked to various functional groups. Its chemical formula is C14H19ClN2O3C_{14}H_{19}ClN_2O_3, and it possesses notable properties such as:

  • Molecular Weight : 300.77 g/mol
  • Solubility : Soluble in organic solvents, with limited aqueous solubility.
  • Toxicity : Classified as toxic if swallowed and may cause genetic defects, indicating the need for careful handling in laboratory settings .

Benzimidazole derivatives are known for their ability to interact with various biological targets, leading to multiple therapeutic effects. The mechanisms through which this compound exerts its biological activity include:

  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, likely through interference with DNA synthesis and repair mechanisms.
  • Antimicrobial Properties : Exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production, contributing to its potential use in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Target/Organism Effect/Outcome Reference
AntitumorVarious cancer cell linesSignificant cytotoxicity observed
AntimicrobialStaphylococcus aureus, E. coliMIC values ranging from 25–62.5 µg/ml
Anti-inflammatoryHuman cell linesReduction in TNF-alpha and IL-6 production
GenotoxicityMammalian cellsInduces DNA damage; potential mutagenicity

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various benzimidazole derivatives, this compound was found to inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of benzimidazole derivatives revealed that this compound exhibited potent activity against multidrug-resistant strains of E. coli and S. aureus. The results indicated that it could serve as an alternative treatment option for infections caused by resistant bacteria.

Q & A

Q. Basic

  • Storage : Keep under inert gas (argon/nitrogen) at -20°C in amber vials to prevent hydrolysis of the ethyl ester and chloroethyl groups .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid formation) .
  • Shelf Life : Use within 6 months of synthesis; avoid repeated freeze-thaw cycles .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace chloroethyl with fluoropropyl, alter the benzimidazole core) and assess biological activity .
  • Biological Assays : Test against target systems (e.g., cancer cell lines via MTT assays, microbial strains) with positive controls (e.g., cisplatin for cytotoxicity) .
  • QSAR Modeling : Use 2D-QSAR to correlate substituent properties (logP, polar surface area) with activity data .

How can contradictions in cytotoxicity data between studies be resolved?

Q. Advanced

  • Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (>95% purity threshold) .
  • Assay Standardization : Use identical cell lines (e.g., MDA-MB-231), incubation times, and MTT protocols across labs .
  • Orthogonal Assays : Validate results with alternative methods (e.g., apoptosis markers, caspase-3 activation) .

Can microwave-assisted synthesis improve the yield of this compound?

Q. Advanced

  • Optimization : Apply microwave irradiation (100–150 W) in solvent-free conditions with organocatalysts (e.g., p-toluenesulfonic acid) to reduce reaction time (30–60 minutes vs. 6–8 hours conventional) .
  • Yield Monitoring : Compare isolated yields (e.g., 65% conventional vs. 85% microwave) and characterize products via HPLC .

What biological activities of related benzimidazoles could guide research on this compound?

Q. Basic

  • Anticancer : Benzimidazoles inhibit topoisomerase II and induce apoptosis in HepG2 cells .
  • Antimicrobial : Analogs with thiophene substituents show MIC values ≤1 µg/mL against S. aureus .
  • Receptor Targeting : Derivatives act as 5-HT6 antagonists via hydrophobic binding pockets .

What computational methods predict this compound’s receptor-binding affinity?

Q. Advanced

  • Homology Modeling : Build a 5-HT6 receptor model using αβ2-adrenoceptor templates to map binding sites .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions; validate with mutagenesis (e.g., F6.51A mutation disrupts binding) .

Are solvent-free methods viable for synthesizing this compound?

Q. Basic

  • Catalyst-Driven Synthesis : Employ organocatalysts (e.g., L-proline) in melt reactions (120–140°C) to eliminate solvents, achieving 70–80% yields .
  • Characterization : Confirm product integrity via TLC and NMR to ensure no solvent residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.